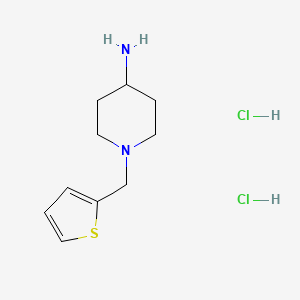

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

CAS No.: 57645-59-7

Cat. No.: VC2396061

Molecular Formula: C10H18Cl2N2S

Molecular Weight: 269.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57645-59-7 |

|---|---|

| Molecular Formula | C10H18Cl2N2S |

| Molecular Weight | 269.23 g/mol |

| IUPAC Name | 1-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2S.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H |

| Standard InChI Key | ZAAXJLLSINHSKH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)CC2=CC=CS2.Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)CC2=CC=CS2.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride consists of a six-membered piperidine ring with an amine substituent (-NH2) at the 4-position and a thiophen-2-ylmethyl group attached to the nitrogen atom of the piperidine. The thiophene is a five-membered aromatic heterocycle containing one sulfur atom, which contributes to the compound's unique chemical properties. The compound exists as a dihydrochloride salt, with two chloride ions balancing the positive charges on the protonated nitrogen atoms of the piperidine and the primary amine group.

The molecular formula of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is C10H18Cl2N2S, with a molecular weight of 269.23 g/mol. The compound's structure can be represented by the canonical SMILES notation: C1CN(CCC1N)CC2=CC=CS2.Cl.Cl. This notation efficiently encodes the compound's structural features, including the piperidine ring, the primary amine, the thiophene ring, and the two chloride counterions. The InChI representation of the compound provides a standardized way to encode its chemical structure, facilitating its identification and comparison with other compounds in chemical databases.

From a structural perspective, 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride contains several key functional groups that define its chemical behavior. The piperidine ring provides a basic nitrogen atom that can participate in acid-base reactions and serve as a hydrogen bond acceptor. The primary amine group at the 4-position can function as both a hydrogen bond donor and acceptor, while also serving as a site for various chemical transformations. The thiophene ring, being aromatic, can engage in π-interactions and undergo electrophilic aromatic substitution reactions characteristic of aromatic compounds.

Physical Properties

Based on its chemical structure, 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is expected to be a crystalline solid at room temperature, with physical properties influenced by its salt form. As a dihydrochloride salt, it typically exhibits enhanced water solubility compared to its free base form, which is advantageous for biological testing and pharmaceutical formulations. The salt form also generally improves the compound's stability during storage and handling, making it more suitable for various research applications.

The compound's solubility profile is likely characterized by good solubility in polar solvents such as water, methanol, and ethanol, while exhibiting lower solubility in non-polar organic solvents such as hexane and toluene. This solubility pattern is typical for dihydrochloride salts of amines and is beneficial for the preparation of aqueous solutions for biological testing. The compound would be expected to exhibit hygroscopic properties due to the presence of the chloride ions, potentially requiring careful handling and storage in moisture-free conditions.

The melting point of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride would be relatively high, as is characteristic of organic salts, and would serve as an important criterion for assessing its purity. The compound's UV-visible absorption spectrum would show characteristic bands corresponding to the thiophene ring, which could be useful for its identification and quantification in analytical applications. These physical properties collectively contribute to the compound's behavior in various experimental settings and influence its potential applications in research and development.

Chemical Properties

The chemical properties of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride are primarily determined by its functional groups and their respective reactivities. The compound contains two basic nitrogen atoms—one in the piperidine ring and another in the primary amine group. These nitrogen atoms can participate in acid-base reactions, forming salts with acids or acting as nucleophiles in various chemical transformations. In its dihydrochloride form, both nitrogen atoms are protonated, reducing their nucleophilicity but allowing for pH-dependent behavior in solution.

The thiophene ring, being an electron-rich aromatic heterocycle, can undergo electrophilic aromatic substitution reactions at positions 3 and 5, with position 5 generally being more reactive due to the directing effect of the sulfur atom. The thiophene sulfur, while less nucleophilic than typical thioethers, can still participate in oxidation reactions to form sulfoxides or sulfones, and can coordinate with certain metal ions, potentially leading to interesting complexation behavior. The methylene bridge connecting the thiophene to the piperidine nitrogen serves as a flexible linker, allowing for conformational flexibility in the molecule.

Under oxidative conditions, the thiophene ring can undergo oxidation to form sulfoxides or sulfones, which would significantly alter the compound's electronic properties and potentially its biological activities. The primary amine group at the 4-position of the piperidine ring can participate in various reactions typical of primary amines, including acylation, alkylation, and reductive amination, providing opportunities for derivatization and the synthesis of more complex molecules. These diverse chemical properties make 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride a versatile building block for chemical synthesis and a promising candidate for various applications in research and development.

Synthesis and Preparation Methods

Synthetic Routes

Biological Activity and Applications

Research Applications

Beyond its potential therapeutic applications, 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride serves valuable roles in various research contexts. The compound can function as an important building block in the synthesis of more complex molecules with potential biological activities. Its unique combination of functional groups provides opportunities for selective modifications to create diverse chemical libraries for structure-activity relationship studies in drug discovery programs. This versatility makes it a valuable tool for medicinal chemists exploring new therapeutic agents.

In pharmacological research, compounds like 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride can serve as probe molecules to investigate specific biological pathways and targets. The distinct structural features of the compound may confer selective binding to certain receptors or enzymes, allowing researchers to study their functions and potential roles in disease processes. Such studies can provide valuable insights into the molecular mechanisms underlying various pathological conditions and help identify new therapeutic targets.

Reactivity and Chemical Behavior

Common Reactions

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, primarily centered around its functional groups: the piperidine ring, the primary amine, and the thiophene moiety. The primary amine group at the 4-position of the piperidine ring can participate in numerous reactions typical of primary amines, including acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to form secondary or tertiary amines, and reductive amination with aldehydes or ketones to form more complex amine derivatives. These reactions provide avenues for modifying the compound to create derivatives with potentially enhanced or altered biological activities.

Mechanisms of Action

The biological mechanisms of action for 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride would depend on its specific biological targets and the context in which it is studied. Based on structural similarities to known bioactive compounds, several potential mechanisms can be proposed. Compounds containing piperidine rings often interact with various receptors and enzymes in biological systems, particularly those involved in neurotransmission. The specific substitution pattern in 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride might confer selectivity for certain receptor subtypes, potentially leading to specific pharmacological effects.

The anticancer activity observed with related compounds suggests potential mechanisms involving the modulation of apoptotic pathways. These compounds may interact with specific enzymes or signaling proteins involved in cell proliferation and survival, triggering programmed cell death in cancer cells. The induction of apoptosis typically involves the activation of caspase cascades, changes in mitochondrial membrane permeability, and alterations in the expression of pro- and anti-apoptotic proteins. The specific structural features of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride might influence its binding to key proteins in these pathways, determining its efficacy and selectivity as a potential anticancer agent.

The neuroprotective effects observed with related compounds suggest potential mechanisms involving the modulation of neuroinflammatory processes, oxidative stress, or excitotoxicity. These compounds may act by reducing the production of pro-inflammatory cytokines, scavenging reactive oxygen species, or modulating the activity of excitatory neurotransmitter receptors. The specific contribution of the thiophene and piperidine moieties to these effects would depend on their influence on the compound's binding to relevant targets in neuronal and glial cells, as well as its ability to cross the blood-brain barrier and reach its targets in the central nervous system.

Comparative Analysis with Related Compounds

A comparative analysis of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride with structurally related compounds provides valuable insights into its potential properties and applications. Several compounds share structural similarities with 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride, including other piperidine derivatives, thiophene-containing compounds, and related amines. The comparison of these compounds helps to understand the structure-activity relationships and predict the potential biological activities of 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride.

| Compound | Structural Similarity | Distinct Features | Biological Activities |

|---|---|---|---|

| 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride | - | Piperidine ring with primary amine at 4-position and thiophen-2-ylmethyl at N-position | Potential anticancer and neuroprotective activities |

| N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride | Piperidine-4-amine core | Sulfonyl linkage to thiophene; N-methylated amine | Antimicrobial properties; diverse biological activities |

| 4-(1,2,3-thiadiazol-4-yl)benzonitrile | Contains thiophene derivative | Different heterocyclic system; presence of nitrile group | Not specified in available sources |

| 4-(4-(methylthio)phenyl)-1,2,3-thiadiazole | Contains thiophene derivative | Different heterocyclic system; presence of methylthio group | Not specified in available sources |

| Piperidin-4-amine | Shares piperidine-4-amine core | Lacks thiophene substituent | Building block in medicinal chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume